2-Amino-3-methylisonicotinonitrile
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Overview
Description
2-Amino-3-methylisonicotinonitrile is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of an amino group at the second position, a methyl group at the third position, and a nitrile group at the fourth position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-methylisonicotinonitrile can be achieved through several methods. One common approach involves the cyclo-condensation of substituted aromatic aldehydes, ammonium acetate, malononitrile, and aryl ketones under neat conditions. This method offers several advantages, including short reaction times (approximately 0.55 hours), high yields (up to 96%), and mild reaction conditions (80 °C) . The use of guanidine hydrochloride as a catalyst has been shown to be highly effective, facilitating the reaction with high yield and recyclability of the catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost considerations, and environmental impact. The use of green chemistry principles, such as the employment of recyclable catalysts and the minimization of waste, is increasingly being adopted in industrial processes to enhance sustainability.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-methylisonicotinonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino and methyl groups on the pyridine ring can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce primary amines. Substitution reactions can lead to a variety of substituted pyridine derivatives.
Scientific Research Applications
2-Amino-3-methylisonicotinonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Medicine: Research has shown that derivatives of this compound may act as inhibitors of specific enzymes and receptors, making them potential candidates for drug development.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-3-methylisonicotinonitrile involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, it has been shown to induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-cyanopyridine: Similar in structure but lacks the methyl group at the third position.
2-Amino-4-methylpyridine: Similar but lacks the nitrile group.
3-Amino-2-methylpyridine: Similar but has the amino group at the third position and the methyl group at the second position.
Uniqueness
2-Amino-3-methylisonicotinonitrile is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-amino-3-methylpyridine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-5-6(4-8)2-3-10-7(5)9/h2-3H,1H3,(H2,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILIYIHONEKQBTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1N)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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